molecular formula C6H5BrS B044568 3-Bromothiophenol CAS No. 6320-01-0

3-Bromothiophenol

Cat. No. B044568
CAS RN: 6320-01-0
M. Wt: 189.07 g/mol
InChI Key: HNGQQUDFJDROPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromothiophenol has been achieved through various methodologies, highlighting its importance as an organic intermediate. Notably, its synthesis can be realized by the reduction and isomerization of thiophene polymers, with 3-Bromothiophene serving as a precursor for further chemical modifications (Wang Deng-yu, 2004). Another method involves bromination of thiophene to yield 2,3,5-tribromothiophene, subsequently reduced to 3-Bromothiophene with high overall yield (Guo Hai, 2008).

Molecular Structure Analysis

The molecular structure of 3-Bromothiophenol and its derivatives plays a crucial role in their reactivity and application. Advanced techniques like electrochemical reduction and palladium-catalyzed reactions have been employed to manipulate the molecular framework of 3-Bromothiophene, offering pathways to synthesize well-defined oligothiophenes (D. Pletcher, M. Razaq, 1980), (Masabumi Takahashi et al., 2006).

Chemical Reactions and Properties

3-Bromothiophenol undergoes various chemical reactions, enabling the synthesis of complex molecules. For example, palladium-catalyzed C-H homocoupling and cross-coupling with organostannanes have been utilized to create oligothiophenes with precise structures, showcasing the versatility of 3-Bromothiophenol derivatives in organic synthesis (Masabumi Takahashi et al., 2006).

Physical Properties Analysis

The physical properties of 3-Bromothiophenol derivatives, such as their optical and electrochemical characteristics, are pivotal for their application in material science. The synthesis of poly (3-bromothiophene) through oxidative polymerization has been studied, revealing insights into its UV-Vis absorption, fluorescence, and electrical conductivity, which are critical for its use in electronic devices (Fude Liu et al., 2013).

Chemical Properties Analysis

3-Bromothiophenol's chemical properties, such as its reactivity towards palladium-catalyzed synthesis and electrochemical polymerization, underline its utility in synthesizing advanced materials. The ability to undergo C-H activation and coupling reactions opens pathways for creating structurally diverse and functionally rich thiophene derivatives (Kei Kobayashi et al., 2005), (Liang Zhou, G. Xue, 1997).

properties

IUPAC Name

3-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGQQUDFJDROPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212559
Record name m-Bromobenzenethiol
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Molecular Weight

189.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophenol

CAS RN

6320-01-0
Record name 3-Bromothiophenol
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Record name m-Bromobenzenethiol
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Record name 6320-01-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
K Lertratanangkoon, EC Horning… - Drug metabolism and …, 1987 - Citeseer
Materials and Methods Materials. Reference compounds, radioactive compounds, reagents, and other materials were obtained from the following sources: uniformly labeled ‘4C-…
Number of citations: 16 citeseerx.ist.psu.edu
HG Selnick, ML Bourgeois, JW Butcher… - Tetrahedron letters, 1993 - Elsevier
… and 3-Bromothiophenol … In principle this material should be easily derived from 3bromophenol (or 3 - bromothiophenol) … was used, both 3-bromophenol and 3-bromothiophenol …
Number of citations: 17 www.sciencedirect.com
J Yan, J Poon, VP Singh, P Gates, L Engman - Organic letters, 2015 - ACS Publications
… with octyltelluro (9a, 35% yield) and octylseleno groups (9b, 59% overall yield) in the meta-position, were also prepared by lithium halogen exchange using 3-bromothiophenol as a …
Number of citations: 11 pubs.acs.org
HF Wilson, DS Tarbell - Journal of the American Chemical Society, 1950 - ACS Publications
… benzene solution, but 3-bromothiophenol did not give any … prepared by oxidizing 3-bromothiophenol with alcoholic iodine. … prepared from 3-bromothiophenol and ^-nitrochlorobenzene …
Number of citations: 28 pubs.acs.org
V Kmoníček, J Pomykáček, J Holoubek… - Collection of …, 1991 - cccc.uochb.cas.cz
… The reaction of 2-chlorobenzaldehyde with 3-bromothiophenol or 4-bromothiophenol afforded aldehydes VIIh and Viii yielding subseuently benzylamines I/i and Ii by subsequent …
Number of citations: 1 cccc.uochb.cas.cz
TEJ Chavas, MJ Fuchter, PA DiMaggio Jr - ACS Chemical Biology, 2018 - ACS Publications
… AEBSF and confirmed 3-bromothiophenol incorporation at … was not displaced by 3-bromothiophenol. When repeating … and we also identified 3-bromothiophenol displacement at S283 of …
Number of citations: 6 pubs.acs.org
M Mayor, HB Weber, J Reichert… - Angewandte Chemie …, 2003 - Wiley Online Library
… Protection of 3-bromothiophenol 4 with acetic anhydride in acetonitrile with CoCl 2 as catalyst gave the acetyl-protected 3-bromothiophenol 5. The bromine ion of 5 was substituted with …
Number of citations: 324 onlinelibrary.wiley.com
JCHM Wijkmans, AJ Culshaw, AD Baxter - Molecular diversity, 1997 - Springer
… However, treatment of resin 2 with a 10-fold excess of 3-bromothiophenol or 4-methoxythiophenol in the presence of K2CO3 resulted in complete cleav- … 3-bromothiophenol …
Number of citations: 15 link.springer.com
K Jochmann - 2015 - oparu.uni-ulm.de
… In a next set of experiments the adsorption of two different organosulfur molecules, namely butanethiol and 3-bromothiophenol, on the Ir(111)/graphene/Ir cluster system was studied via …
Number of citations: 2 oparu.uni-ulm.de
L He, J Yuan, N Xia, L Liao, X Liu, Z Gan… - Journal of the …, 2018 - ACS Publications
Fine tuning nanoparticles with atomic precision is exciting and challenging and is critical for tuning the properties, understanding the structure–property correlation and determining the …
Number of citations: 67 pubs.acs.org

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